molecular formula C12H12N2O2 B15293490 2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide

2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide

Katalognummer: B15293490
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: MKTXCGFXIPYXCR-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide is an organic compound with the molecular formula C12H11N2O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide typically involves the reaction of 4-methylbenzylamine with cyanoacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is obtained after purification through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-Cyano-3-oxo-N-(4-methylphenyl)-2-butenamide.

    Reduction: 2-Amino-3-hydroxy-N-(4-methylphenyl)-2-butenamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyano-3-hydroxy-N-phenyl-2-butenamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-Cyano-3-hydroxy-N-(4-chlorophenyl)-2-butenamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    2-Cyano-3-hydroxy-N-(4-methoxyphenyl)-2-butenamide: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

(E)-2-cyano-3-hydroxy-N-(4-methylphenyl)but-2-enamide

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(16)11(7-13)9(2)15/h3-6,15H,1-2H3,(H,14,16)/b11-9+

InChI-Schlüssel

MKTXCGFXIPYXCR-PKNBQFBNSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C(\C)/O)/C#N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C(=C(C)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.